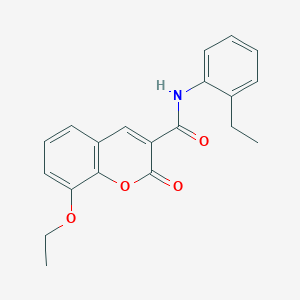

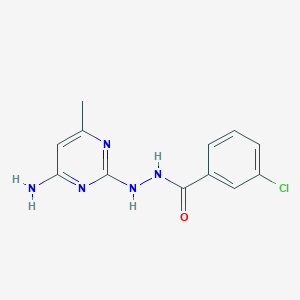

![molecular formula C17H15ClFNO3 B2828948 [2-[2-(4-Chlorophenyl)ethylamino]-2-oxoethyl] 2-fluorobenzoate CAS No. 876528-48-2](/img/structure/B2828948.png)

[2-[2-(4-Chlorophenyl)ethylamino]-2-oxoethyl] 2-fluorobenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a complex organic molecule that contains a chlorophenyl group, an ethylamino group, a fluorobenzoate group, and an oxoethyl group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields such as medicine or materials science .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the ethylamino group, the introduction of the chlorophenyl group, and the attachment of the fluorobenzoate group. The exact synthesis process would depend on the specific reactions used and the order in which the functional groups are added .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the chlorophenyl, ethylamino, and fluorobenzoate groups would likely result in a complex three-dimensional structure .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the ethylamino group might make the compound a potential nucleophile, while the chlorophenyl group could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. The presence of the chlorophenyl, ethylamino, and fluorobenzoate groups could potentially affect these properties .Aplicaciones Científicas De Investigación

Environmental Fate and Transformation

Parabens, including compounds with similar structural characteristics to the subject chemical, have been extensively studied for their occurrence, fate, and behavior in aquatic environments. These compounds, often used as preservatives in various products, can enter water bodies, undergoing various degradation processes. They are considered emerging contaminants due to their ubiquity and persistence in the environment. Studies have shown that despite wastewater treatments effectively reducing their concentrations, parabens are consistently found in effluents, indicating their continuous discharge and presence in aquatic systems. Moreover, their transformation into chlorinated by-products upon reaction with free chlorine has been observed, raising concerns about the stability and toxicity of these derivatives (Haman, Dauchy, Rosin, & Munoz, 2015).

Antioxidant Activity and Chemical Reactions

The study of redox mediators in the treatment of organic pollutants has highlighted the role of certain chemical compounds in enhancing the degradation efficiency of persistent pollutants. Enzymes, in the presence of redox mediators, can significantly improve the degradation of recalcitrant compounds. This suggests potential applications of structurally similar compounds as redox mediators in environmental remediation processes, contributing to the broader understanding of their chemical reactivity and utility in catalyzing specific reactions (Husain & Husain, 2007).

Toxicity and Environmental Impact

The literature indicates a growing concern over the environmental and health impacts of chlorinated organic compounds, including potential analogs of the subject chemical. These compounds, known for their persistence and bioaccumulative nature, pose risks to aquatic ecosystems and human health. Studies emphasize the need for further research into the toxicity, degradation pathways, and ecological consequences of such compounds to ensure the protection of environmental and public health (Mukerjee, 1998).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

[2-[2-(4-chlorophenyl)ethylamino]-2-oxoethyl] 2-fluorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClFNO3/c18-13-7-5-12(6-8-13)9-10-20-16(21)11-23-17(22)14-3-1-2-4-15(14)19/h1-8H,9-11H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWDLYAVDRLXLIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OCC(=O)NCCC2=CC=C(C=C2)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClFNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

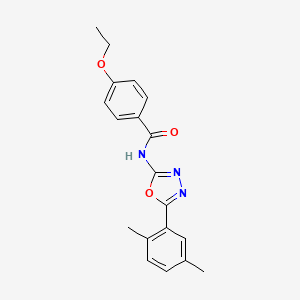

![{6-Chloro-4-[(2,4-dimethoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2828866.png)

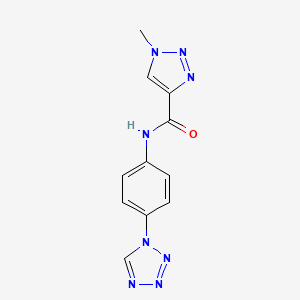

![2-{[3-Cyano-5-(dimethylcarbamoyl)-4-(furan-2-yl)-6-methylpyridin-2-yl]sulfanyl}acetic acid](/img/structure/B2828870.png)

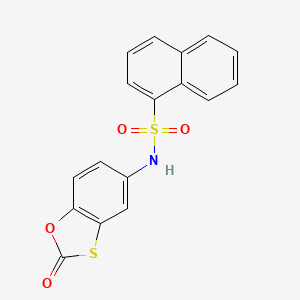

![7-Nitrodibenzo[b,d]furan-2-sulfonamide](/img/structure/B2828872.png)

![2-[4-[4-(Trifluoromethyl)phenyl]sulfanylanilino]benzoic acid](/img/structure/B2828874.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2828887.png)

![Methyl 3-(4-chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2828888.png)